Calcium 2,3,4,5,6-pentahydroxyhexanoate

描述

Calcium gluconate is the calcium salt of gluconic acid. It is widely used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . The compound is also utilized in medical emergencies to counteract high blood potassium and magnesium toxicity .

准备方法

合成路线和反应条件: 葡萄糖酸钙可以通过葡萄糖酸与碳酸钙或氢氧化钙反应合成 。 该反应通常按如下进行:[ \text{葡萄糖酸} + \text{碳酸钙} \rightarrow \text{葡萄糖酸钙} + \text{二氧化碳} + \text{水} ]

工业生产方法:

化学反应分析

反应类型: 葡萄糖酸钙主要发生中和反应。在正常条件下,它不参与氧化或还原反应。

常用试剂和条件:

主要产物:

科学研究应用

Medical Applications

Calcium gluconate is widely used in medical settings for various therapeutic purposes:

- Treatment of Calcium Deficiency : Calcium gluconate is administered to patients with hypocalcemia (low blood calcium levels) to restore calcium levels in the body. It is often provided intravenously in clinical settings for rapid effect .

- Management of Hyperkalemia : It is used to counteract high potassium levels in the blood, which can be life-threatening. Calcium gluconate helps stabilize cardiac function during hyperkalemic episodes .

- Magnesium Toxicity Treatment : In cases of magnesium overdose, calcium gluconate acts as an antidote by providing a source of calcium that competes with magnesium at cellular sites .

Case Study: Intravenous Administration

A clinical trial evaluated the efficacy of intravenous calcium gluconate in patients experiencing severe hypocalcemia due to parathyroid hormone deficiency. Results indicated significant improvement in serum calcium levels within hours of administration .

Nutritional Supplements

Calcium gluconate serves as a dietary supplement to enhance calcium intake among individuals who may not receive adequate calcium from their diets. It is particularly beneficial for:

- Postmenopausal Women : To prevent osteoporosis by maintaining bone density.

- Children and Adolescents : During growth spurts when calcium needs are heightened.

Data Table: Nutritional Content Comparison

| Supplement | Calcium Content (mg per serving) | Form |

|---|---|---|

| Calcium Gluconate | 9 | Tablet |

| Calcium Citrate | 20 | Tablet |

| Calcium Carbonate | 40 | Tablet |

Agricultural Uses

Calcium gluconate is utilized in agriculture primarily as a soil amendment and fertilizer additive:

- Soil Health Improvement : It enhances soil structure and nutrient availability.

- Crop Protection : Used in pesticide formulations to improve the efficacy of active ingredients .

Case Study: Crop Yield Enhancement

Research conducted on tomato plants showed that the application of calcium gluconate resulted in a 15% increase in yield compared to control groups not receiving the supplement .

Industrial Applications

In industrial settings, calcium gluconate finds applications in:

- Food Industry : Used as a food additive for fortifying products with calcium.

- Pharmaceutical Manufacturing : Serves as an excipient in drug formulations due to its biocompatibility and stability .

Data Table: Industrial Uses of Calcium Gluconate

| Industry Sector | Application |

|---|---|

| Food Industry | Fortification |

| Pharmaceutical | Excipient |

| Water Treatment | Chelating agent |

Research Applications

Calcium gluconate is also employed in scientific research to study:

- Calcium Metabolism : Its role in physiological processes and cellular signaling pathways.

- Chelation Studies : Investigating its ability to bind metal ions and its implications for detoxification therapies.

Case Study: Chelation Therapy Research

A study explored the effects of calcium gluconate on lead toxicity in animal models. Results indicated that calcium gluconate effectively reduced lead accumulation in tissues, suggesting potential therapeutic uses in heavy metal poisoning.

作用机制

葡萄糖酸钙在体内解离成钙离子和葡萄糖酸根离子。 钙离子在各种生理过程中起着至关重要的作用,包括肌肉收缩、神经功能和血液凝固 。 在高血钾症的情况下,钙离子有助于稳定心脏膜电位,降低心律失常的风险 .

类似化合物:

柠檬酸钙: 另一种钙补充剂,比碳酸钙更容易吸收,但钙含量较低.

葡萄糖酸钙的独特性: 葡萄糖酸钙的独特之处在于其高溶解度和生物利用度,使其成为医疗紧急情况下静脉注射的有效选择 。 它能够快速有效地提供钙离子,使其区别于其他钙补充剂 .

相似化合物的比较

Calcium Carbonate: Used as a dietary supplement and antacid.

Calcium Citrate: Another calcium supplement that is more easily absorbed than calcium carbonate but has a lower calcium content.

Uniqueness of Calcium Gluconate: Calcium gluconate is unique due to its high solubility and bioavailability, making it an effective option for intravenous administration in medical emergencies . Its ability to provide calcium ions rapidly and efficiently sets it apart from other calcium supplements .

生物活性

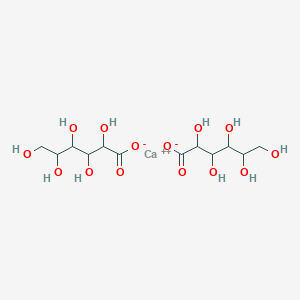

Calcium 2,3,4,5,6-pentahydroxyhexanoate is a calcium salt derived from gluconic acid, characterized by its multiple hydroxyl groups attached to a hexanoate backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This article explores its biological activity, underlying mechanisms, and relevant case studies.

This compound can be represented by the following structural formula:

This compound is known for its ability to chelate metal ions and has implications in various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound exhibits a strong ability to chelate divalent metals such as calcium and magnesium. This property is beneficial in various physiological processes including enzyme activation and stabilization of cellular structures .

- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its antioxidant properties. These groups can donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

- Cell Signaling : Calcium ions play a pivotal role in cellular signaling pathways. The release of calcium from this compound can influence various intracellular processes including muscle contraction and neurotransmitter release .

Nutritional Implications

This compound serves as a dietary supplement for enhancing calcium intake. Its bioavailability is higher than that of other calcium salts like calcium carbonate due to its solubility and absorption characteristics. Studies indicate that it effectively increases serum calcium levels in individuals with deficiencies .

Pharmacological Applications

- Cardiovascular Health : The compound is utilized in managing conditions associated with low blood calcium levels (hypocalcemia) and high potassium levels (hyperkalemia). It acts as a cardioprotective agent by stabilizing cardiac cell membranes and reducing excitability during hyperkalemic episodes .

- Wound Healing : Preliminary studies suggest that this compound may enhance wound healing processes through its role in collagen synthesis and stabilization of cellular membranes .

Case Studies

-

Case Study 1: Hypocalcemia Treatment

In a clinical trial involving patients with chronic kidney disease (CKD), administration of this compound resulted in significant improvements in serum calcium levels compared to standard treatments. Patients reported fewer side effects compared to traditional calcium supplements . -

Case Study 2: Cardioprotection in Hyperkalemia

A study conducted on patients experiencing hyperkalemia due to renal failure demonstrated that intravenous administration of this compound effectively stabilized cardiac function and reduced the incidence of arrhythmias without significant adverse effects .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

属性

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO14 | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029618 | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate) | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.30-0.65 g/cm³ | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals, granules, or powder | |

CAS No. |

299-28-5 | |

| Record name | Calcium Gluconate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 °C, 178 °C | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。